

Application Note & Protocol: Synthesis of 5-Methylazepan-2-one via Beckmann Rearrangement

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Compound of Interest

Compound Name:	5-Methylazepan-2-one
CAS No.:	2210-07-3
Cat. No.:	B1295309

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Abstract: This document provides a comprehensive guide for the synthesis of **5-methylazepan-2-one**, a substituted ϵ -caprolactam derivative. The protocol employs a two-step process commencing with the oximation of 4-methylcyclohexanone, followed by an acid-catalyzed Beckmann rearrangement. This application note details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical laboratory guide and a deeper understanding of the reaction mechanism and experimental design choices.

Introduction and Strategic Overview

5-Methylazepan-2-one is a derivative of ϵ -caprolactam, the monomeric precursor to Nylon-6. The introduction of functional groups onto the caprolactam scaffold is a key strategy in developing novel polymers and pharmacologically active agents.^{[1][2]} The seven-membered lactam ring provides a versatile and conformationally unique backbone for further chemical modification.

The synthesis described herein follows a classic and robust pathway: the Beckmann rearrangement. This reaction is the cornerstone of industrial ϵ -caprolactam production and involves the transformation of an oxime into an amide under acidic conditions.[3][4] Our strategy involves two primary stages:

- Oximation: The conversion of commercially available 4-methylcyclohexanone into 4-methylcyclohexanone oxime.
- Rearrangement: The acid-catalyzed rearrangement of the intermediate oxime to yield the target lactam, **5-methylazepan-2-one**.

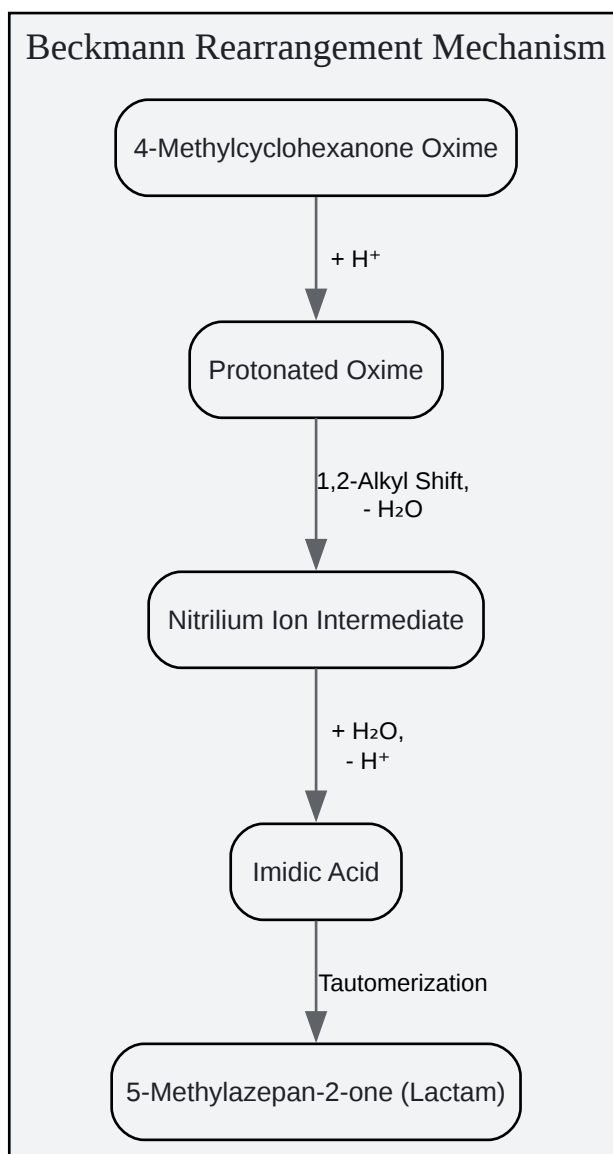
A critical aspect of this specific synthesis is the regioselectivity of the rearrangement step. The oxime of an unsymmetrical ketone can exist as two stereoisomers (E/Z isomers). The Beckmann rearrangement proceeds via the migration of the alkyl group that is anti-periplanar to the hydroxyl leaving group.[5][6] Consequently, the rearrangement of 4-methylcyclohexanone oxime will produce a mixture of two isomeric lactams: **5-methylazepan-2-one** and 3-methylazepan-2-one. This protocol includes purification steps to isolate the desired 5-methyl isomer.

Reaction Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a quintessential organic reaction for converting ketoximes into amides.[7] The mechanism, catalyzed by a strong Brønsted acid such as sulfuric acid, proceeds as follows:

- Protonation: The hydroxyl group of the oxime is protonated by the acid. This converts the hydroxyl group into a much better leaving group (H_2O).[8]
- Concerted Rearrangement and Water Elimination: In a rate-limiting, concerted step, the C-C bond anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom, simultaneously displacing a molecule of water.[4][6] This 1,2-shift results in the formation of a highly reactive nitrilium ion intermediate.
- Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule from the solvent.

- Deprotonation and Tautomerization: A subsequent deprotonation yields an imidic acid, which rapidly tautomerizes to the more stable amide (in this case, the cyclic amide or lactam) product.[5]



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Caption: Key mechanistic steps of the acid-catalyzed Beckmann rearrangement.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 5 grams of the mixed lactam isomers, which can then be separated.

Materials and Reagents

Reagent/Material	Formula	M.W. (g/mol)	Quantity	Supplier Notes
4-Methylcyclohexanone	C ₇ H ₁₂ O	112.17	10.0 g (89.1 mmol)	Purity >98%
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	7.44 g (107 mmol)	
Sodium Acetate Trihydrate	CH ₃ COONa·3H ₂ O	136.08	14.6 g (107 mmol)	
Ethanol (95%)	C ₂ H ₅ OH	46.07	50 mL	
Deionized Water	H ₂ O	18.02	~500 mL	
Polyphosphoric Acid (PPA)	H _{n+2} P _n O _{3n+1}	N/A	100 g	115% H ₃ PO ₄ basis
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	300 mL	For extraction
Saturated Sodium Bicarbonate	NaHCO ₃ (aq)	84.01	200 mL	For neutralization
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	~20 g	For drying

Safety Precautions:

- All operations should be conducted in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

- Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care. Upon contact with water, it generates significant heat.
- Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

Step 1: Synthesis of 4-Methylcyclohexanone Oxime

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylcyclohexanone (10.0 g, 89.1 mmol), hydroxylamine hydrochloride (7.44 g, 107 mmol), sodium acetate trihydrate (14.6 g, 107 mmol), and 95% ethanol (50 mL).
- Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting ketone should be consumed within 2-4 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly pour the reaction mixture into a beaker containing 300 mL of cold deionized water with gentle stirring. A white precipitate of the oxime will form.
- Allow the suspension to stand for 30 minutes in an ice bath to maximize precipitation.
- Collect the white solid by vacuum filtration using a Büchner funnel.^[9] Wash the solid with three portions of cold deionized water (3 x 50 mL).
- Dry the collected 4-methylcyclohexanone oxime under vacuum to a constant weight. The expected yield is typically 90-95%. The product can be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 5-Methylazepan-2-one

- In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add polyphosphoric acid (100 g).
- Begin stirring and heat the PPA to 80 °C in an oil bath.

- Once the temperature is stable, add the dried 4-methylcyclohexanone oxime (from Step 1) in small portions over 30 minutes, ensuring the reaction temperature does not exceed 120 °C. The addition is exothermic.
- After the addition is complete, continue to stir the mixture at 110-120 °C for 1 hour.
- Cool the reaction mixture to below 50 °C. Very slowly and carefully, quench the reaction by pouring the viscous mixture onto 400 g of crushed ice in a large beaker, with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
- Neutralize the acidic aqueous solution to a pH of ~8 by the slow, portion-wise addition of solid sodium bicarbonate, followed by a saturated aqueous solution of NaHCO₃. Be cautious of vigorous gas (CO₂) evolution.
- Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude, oily product containing a mixture of **5-methylazepan-2-one** and 3-methylazepan-2-one.

Step 3: Purification

The separation of the 5-methyl and 3-methyl isomers is challenging but can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

- Fractional Vacuum Distillation: Distill the crude oil using a short-path distillation apparatus under high vacuum. Collect fractions based on boiling point. The isomers will have very similar boiling points, so a column with high theoretical plates is recommended.
- Column Chromatography: A more effective method for laboratory scale. Use a silica gel column with a gradient eluent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC to isolate the desired isomer.

Experimental Workflow and Data Summary

Caption: Experimental workflow for the synthesis of **5-Methylazepan-2-one**.

Characterization of 5-Methylazepan-2-one

Proper characterization is essential to confirm the structure and purity of the final product.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group (a doublet), the methine proton adjacent to the methyl group, and several multiplets for the methylene protons of the seven-membered ring. A broad singlet corresponding to the N-H proton will also be present.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of seven distinct carbon atoms, including a peak in the amide carbonyl region (~175-180 ppm).
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial functional group information. Expect to see a strong C=O (amide I) stretching band around 1640-1660 cm⁻¹ and a broad N-H stretching band around 3200-3300 cm⁻¹.^[1]
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (C₇H₁₃NO, M.W. = 127.18 g/mol). The analysis should show a molecular ion peak [M]⁺ at m/z = 127 or a protonated molecular ion peak [M+H]⁺ at m/z = 128.

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